1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide

Descripción general

Descripción

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid and NHC precatalyst . It can be used for cross-coupling reactions and as a solvent in the study of solid-liquid equilibria (SLE) of brown coal .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazolium cation with two methoxy substituents and a bis(trifluoromethylsulfonyl)imide anion . Both the cation and the anion are known to exist as syn/anti conformers in the solid state .Physical And Chemical Properties Analysis

This compound is a liquid with a melting point of 58°C . It has an empirical formula of C8H11F6N3O6S2 and a molecular weight of 423.31 .Aplicaciones Científicas De Investigación

Thermal Stability and Heat Transfer

(OMe)2MeIm-NTf2: has been studied for its thermal stability, which is crucial for applications involving heat transfer. It’s used in processes like cooling steel components from high temperatures to room temperature. The compound offers advantages over traditional quenching mediums by avoiding film boiling, which can lead to more uniform cooling rates .

Analytical Quality Assurance

The ionic liquid form of (OMe)2MeIm-NTf2 is significant in analytical quality assurance. Its properties can change with the smallest impurities, making it essential to have reliable analytical methods for purity control. Mass spectrometry coupled with thermogravimetric analysis is used to detect fragments and understand decomposition mechanisms .

Biomass Pretreatment and Processing

This compound is also explored in the field of biomass pretreatment and processing. It’s part of a class of ionic liquids that can dissolve cellulose, aiding in the recycling of organic materials and biomass. This application is particularly relevant for producing biofuels and other bioproducts .

Electrochemical Applications

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide: serves as an electrolyte in electrochemical devices, such as batteries and fuel cells. Its ionic nature facilitates charge transport, which is essential for the efficiency of these devices .

Lubrication

The lubricating properties of (OMe)2MeIm-NTf2 are beneficial in engineering applications where high-performance lubricants are required. Its chemical stability and low volatility make it suitable for use in extreme conditions .

Solar Energy and Photovoltaics

Lastly, the compound finds use in the solar energy sector, particularly in the development of polymers for solar cells. Its properties can enhance the efficiency of solar cells, contributing to the advancement of renewable energy technologies .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known to be used as an ionic liquid and nhc precatalyst for cross-coupling reactions .

Mode of Action

As an ionic liquid, it likely interacts with its targets through electrostatic interactions and hydrogen bonding .

Biochemical Pathways

It is known to be used in the study of solid-liquid equilibria (sle) of brown coal , suggesting it may interact with biochemical pathways related to these processes.

Pharmacokinetics

As an ionic liquid, it is likely to have unique pharmacokinetic properties compared to traditional organic compounds .

Result of Action

It is known to be used as an ionic liquid and nhc precatalyst for cross-coupling reactions , suggesting it may facilitate these types of chemical reactions.

Action Environment

The action of 1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide can be influenced by various environmental factors. For instance, as an ionic liquid, its properties such as conductivity and viscosity can be affected by temperature . .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,3-dimethoxy-2-methylimidazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2O2.C2F6NO4S2/c1-6-7(9-2)4-5-8(6)10-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBRWKTHXZKFEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CN1OC)OC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746175 | |

| Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethoxy-2-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

CAS RN |

1017254-63-5 | |

| Record name | 1,3-Dimethoxy-2-methyl-1H-imidazol-3-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

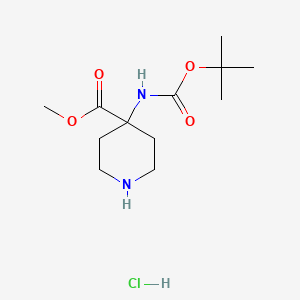

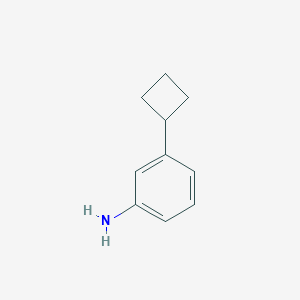

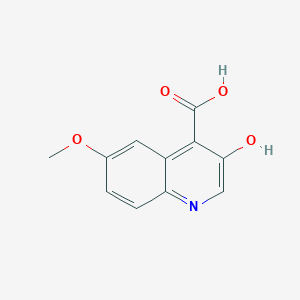

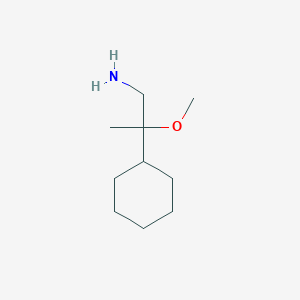

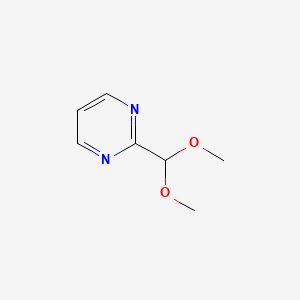

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

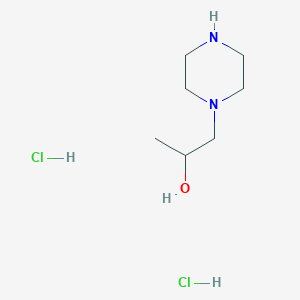

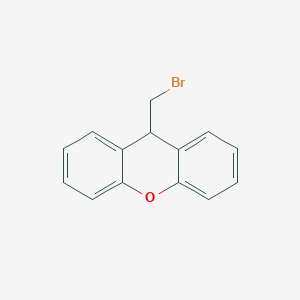

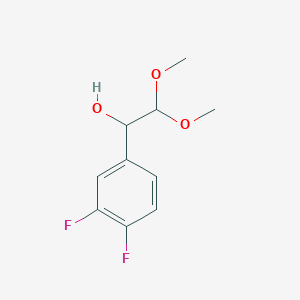

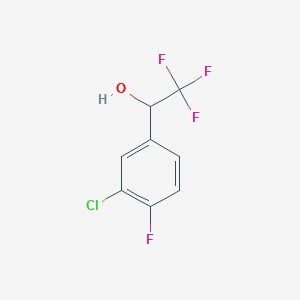

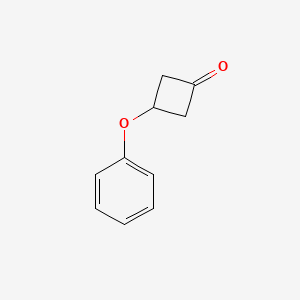

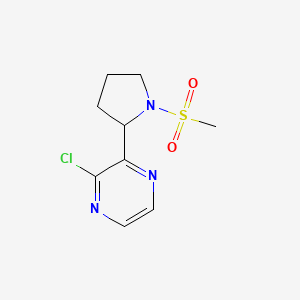

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.